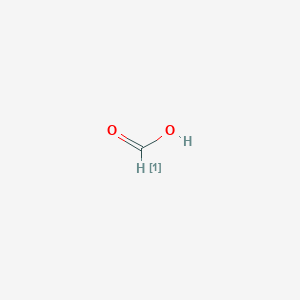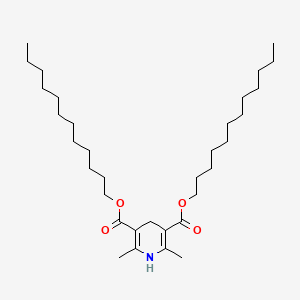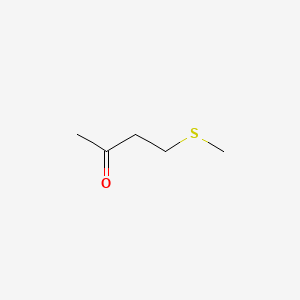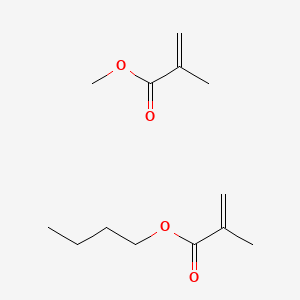
Formic-d acid
Overview
Description
Formic-d acid, also known as deuterated formic acid, is a form of formic acid where the hydrogen atom is replaced by deuterium, a hydrogen isotope . It is used in various applications, including as a solvent in NMR spectroscopy .
Synthesis Analysis
This compound can be synthesized from carbon monoxide and methanol or sodium hydroxide . Another method involves the oxidation of hydrocarbons . The synthesis process is often carried out under laboratory conditions .Molecular Structure Analysis
The molecular structure of this compound consists of 2 oxygen atoms, a single carbon atom, and 2 hydrogen atoms . The chemical formula is HCO2D .Chemical Reactions Analysis
Formic acid undergoes various chemical reactions. It reacts with alcohol to form esters . It also reacts with metals like iron, zinc, and aluminium to form metal formate salts and produce hydrogen gas .Physical And Chemical Properties Analysis
This compound is a colourless caustic liquid with a pungent odour . It has a melting point of 8.4°C and a boiling point of 100.7°C . It is soluble in water, benzene, and ethyl alcohol .Scientific Research Applications
Carbon-Supported Single-Atom Catalysts
Formic acid is crucial in the development of carbon-supported single-atom catalysts, particularly for direct formic acid fuel cells (DFAFCs) and proton-exchange membrane fuel cells (PEMFCs). These catalysts address challenges such as high costs, poor stability, and sluggish kinetics in fuel cell commercialization. The unique properties of single-atom catalysts, like maximum atom utilization and highly exposed active sites, are being harnessed to enhance the catalytic performance for formic acid oxidation and oxygen reduction reactions (Han et al., 2021).
Renewable Hydrogen Storage System
Formic acid is emerging as a renewable hydrogen storage material, offering benefits like high energy density and non-toxicity. It's a potential fuel for portable devices and vehicles, with developments in direct formic acid fuel cells (DFAFCs) showing better efficiency compared to other proton-exchange membrane fuel cells (PEMFCs). The reversible hydrogen storage capability of formic acid makes it an attractive option for energy-related applications (Singh et al., 2016).
Sustainable Production
The sustainable production of formic acid, especially from biomass and biomass-derived products, is a significant area of research. The focus is on hydrolysis and oxidation processes to produce formic acid at low temperatures, which can then be used for fuel additives and synthesis gas for hydrocarbon production (Bulushev & Ross, 2018).
Hydrogen Source for Fuel Cells
Formic acid is a promising hydrogen storage material for fuel cells. Recent advancements include the development of both heterogeneous and homogeneous catalyst systems for formic acid dehydrogenation. The goal is to achieve efficient hydrogen release at room temperature, making formic acid one of the most promising materials for hydrogen storage today (Grasemann & Laurenczy, 2012).
Green Chemical Synthesis
Formic acid serves as an efficient and versatile reagent in green catalytic transformations. It's used in clean chemical transformations to address issues like minimizing hazardous substances while maximizing productivity. Its role as a renewable C1 feedstock for both bulk and fine chemical syntheses is being explored, with a focus on catalytic technology for the flexible conversion of renewable biomass resources (Liu et al., 2015).
Biological Utilization
The biological utilization of formic acid is also a research focus. Microbial cell factories are being studied for efficient conversion of raw materials like formic acid into target substances. This includes exploring cheaper carbon resources and realizing efficient use through synthetic biology approaches (Xu et al., 2020).
Electrocatalytic Activity
Formic acid is used in the reduction of precursors for Pd nanocrystals on graphene, significantly improving electrocatalytic activity and stability toward formic acid oxidation. This advancement contributes to the development of efficient catalysts for formic acid oxidation (Zhang et al., 2015).
Wastewater Treatment
Formic acid's separation from wastewater streams is crucial in various industries. Studies have been conducted using adsorbents like Amberlite IRA-67 to investigate optimal conditions for formic acid adsorption from aqueous solutions, contributing to efficient wastewater treatment processes (Uslu, 2009).
Mechanism of Action
Target of Action
Formic acid, also known as methanoic acid, is the simplest carboxylic acid and plays a significant role in various biological processes . It interacts with several targets, including enzymes like hydroxypyruvate isomerase, delta-aminolevulinic acid dehydratase, heme oxygenase 1, and others . These enzymes are involved in various biochemical processes, contributing to the overall functionality of the organism .
Mode of Action
Formic acid’s interaction with its targets leads to various changes. For instance, it can induce a viable-but-non-culturable state in certain bacteria, triggering new antimicrobial resistance traits . This interaction alters the normal functioning of the bacteria, leading to changes in their growth and survival .
Biochemical Pathways
Formic acid is involved in several biochemical pathways. It is an important intermediate in chemical synthesis and occurs naturally, most famously in the venom of bee and ant stings . It is also involved in the electro-oxidation process, which is still under debate due to its multi-electron and multi-pathway nature .
Pharmacokinetics
Formic acid is readily metabolized and eliminated by the body . After absorption, it is metabolized to carbon dioxide or excreted unchanged with the urine . Depending on the species of animal, the half-life of the substance is 15 minutes to 1 hour . For humans, it was given as 2.5 hours .
Result of Action
The molecular and cellular effects of formic acid’s action are diverse. For instance, it has been shown to cause irritation of the upper respiratory tract and metabolic acidosis when ingested in large amounts . It also has a significant impact on the environment, where it helps control the pH levels in water, creating a suitable environment for aquatic organisms .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of formic acid. It naturally occurs in the environment and is biodegradable . Large-scale industrial use and improper disposal can have negative environmental impacts . Moreover, formic acid is considered one of the most promising materials for hydrogen storage today .
Safety and Hazards
Future Directions
properties
IUPAC Name |
deuterioformic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.031 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917-71-5 | |
| Record name | 917-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does deuteration in formic-d acid affect the study of proton transfer reactions?
A1: this compound is an invaluable tool for investigating the dynamics of double proton transfer. Infrared spectroscopy studies on gaseous formic acid dimer, (HCOOH)2, and its deuterated analog, (DCOOH)2, provide insights into the potential energy surfaces governing these reactions. [] The distinct vibrational frequencies associated with O-H and O-D stretches allow researchers to decipher the complexities of proton transfer mechanisms.
Q2: Can you elaborate on the use of this compound in determining the ionization constant ratio of formic acid?
A2: The ionization constant ratio of formic acid (HCOOH) and this compound in aqueous solutions was determined to be Ka(H)/Ka(D) = 1.06 ± 0.03 at 24.0 ± 0.5°C. [] This experiment utilized this compound to measure the secondary equilibrium deuterium isotope effect, offering valuable insights into the influence of isotopic substitution on acidity.
Q3: What is the significance of this compound in understanding tautomerism in adenine derivatives?
A3: this compound is instrumental in synthesizing 2-deuterated adenine derivatives, enabling the study of tautomerism in these compounds. For instance, the synthesis of 9-alkyl-2-deuterio-N6-methoxyadenines and 2-deuterio-N6,9-dimethyladenine was achieved using this compound. [] The incorporation of deuterium at specific positions, facilitated by this compound, aids in interpreting NMR spectra and unraveling the equilibrium between amino and imino tautomeric forms.
Q4: How does this compound contribute to elucidating reaction mechanisms in ion-molecule reactions?
A4: this compound helps delineate the mechanisms of ion-molecule reactions. Studies examining these reactions in this compound, where ions were generated through electron bombardment, revealed specific reaction pathways and rate constants. [] The use of deuterated formic acid allows for the identification of specific hydrogen atom transfer events during these reactions.
Q5: What insights can computational chemistry offer in studying formic acid dimer and its proton transfer dynamics?
A5: Computational methods like Molecular Mechanics with Proton Transfer (MMPT) and Density Functional Tight Binding (DFTB) are powerful tools for simulating and interpreting experimental spectra of formic acid dimer. [] These simulations aid in understanding the shape of the potential energy surface for double proton transfer, estimating the energy barrier for the process, and predicting the vibrational frequencies associated with the O-H stretching motions.
Q6: Are there any historical breakthroughs associated with this compound?
A6: A landmark study in 1958 utilized anhydrous this compound to investigate hydride transfer mechanisms in the reduction of triphenylmethyl carbonium ion. [] This research provided compelling kinetic and isotopic evidence supporting the hydride transfer mechanism from formate ion to the carbonium ion, marking a significant milestone in understanding organic reaction mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3H-Dibenz[f,ij]isoquinoline-2,7-dione, 3-methyl-6-[(4-methylphenyl)amino]-](/img/structure/B1584971.png)



